2,4,6-Tribromophenyl hexanoate
Overview
Description
2,4,6-Tribromophenyl hexanoate is not directly mentioned in the provided papers. However, 2,4,6-tribromophenol (TBP), which is structurally related, is discussed extensively. TBP is a brominated phenol that is widely produced and used as an intermediate in the synthesis of brominated flame retardants, as a pesticide, and can also occur naturally in some aquatic organisms. It is a degradation product of other substances and is found ubiquitously in the environment .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, tris(2-hydroxyphenyl)triazasumanene, a bowl-shaped molecule, was successfully synthesized and showed unique emission properties due to its structure . Although this does not directly pertain to 2,4,6-tribromophenyl hexanoate, it demonstrates the type of synthetic chemistry that might be involved in creating structurally complex molecules with bromophenyl moieties.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,4,6-tribromophenol, plays a significant role in their environmental impact and behavior. The presence of bromine atoms significantly affects the physical and chemical properties of these compounds . The structure of 2,4,6-tribromophenyl hexanoate would likely exhibit similar characteristics due to the presence of bromine atoms.
Chemical Reactions Analysis
The chemical reactions involving brominated compounds can be complex. For example, 2,4,6-tribromoanisole (TBA), derived from 2,4,6-tribromophenol, was identified as a contaminant in wines, causing musty or corked odors. The formation of TBA involves O-methylation of 2,4,6-tribromophenol . This indicates that brominated phenols can undergo further chemical transformations, which could be relevant for understanding the reactions of 2,4,6-tribromophenyl hexanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds like 2,4,6-tribromophenol include their occurrence in various environmental matrices, their toxicokinetics, and toxicodynamics. These compounds are persistent in the environment and can be found in abiotic and biotic systems, including humans. The presence of bromine atoms contributes to their persistence and potential for bioaccumulation . The properties of 2,4,6-tribromophenyl hexanoate would likely be influenced by its brominated phenyl group, affecting its environmental behavior and toxicity.
Scientific Research Applications
1. Chemical Reactions and Synthesis
- 2,4,6-Tribromophenyl sulfonates, including hexanoate derivatives, demonstrate efficient reduction by mercaptide anions in specific solvents, leading to products like sulfinate anion and disulfides. This indicates its potential use in chemical synthesis and reactions (Durkin, Langler, & Morrison, 1988).
2. Environmental Impact and Flame Retardants
- The 2,4,6-tribromophenyl structure is a common feature in several brominated flame retardants, indicating its use in environmental safety applications. Studies on the environmental concentrations of related compounds highlight its relevance in atmospheric and environmental science (Ma, Venier, & Hites, 2012).
3. Analytical and Sensing Technology
- 2,4,6-Tribromophenyl compounds have been utilized in molecular imprinting technology to create electrochemical sensors. These sensors demonstrate selective recognition abilities, which could be applied in environmental monitoring and chemical analysis (Ma et al., 2015).
4. Polymer Science Applications
- Derivatives of 2,4,6-tribromophenyl, such as methacrylate, have been used in the terpolymerization process with other monomers. This indicates its application in the development of new polymer materials with specific properties like thermal stability and flammability behavior (Janović, Sarić, & Vogl, 1985).
5. Biochemical Pathways and Plant Science
- Hexanoic acid, closely related to 2,4,6-Tribromophenyl hexanoate, has been studied for its role in activating metabolic pathways in plants. This research provides insights into plant resistance mechanisms and suggests potential agricultural applications (Llorens et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2,4,6-tribromophenyl) hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADNUIXFNFRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340762 | |
Record name | 2,4,6-Tribromophenyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl hexanoate | |
CAS RN |
16732-09-5 | |
Record name | 2,4,6-Tribromophenyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromophenyl Hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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